N-(4-acetamido-2-methoxyphenyl)benzamide
Description
N-(4-acetamido-2-methoxyphenyl)benzamide is a benzamide derivative characterized by a benzamide core substituted with a 4-acetamido-2-methoxyphenyl group. Its molecular formula is C₁₆H₁₆N₂O₃, with a structure defined by an acetamido (-NHCOCH₃) group at the para position and a methoxy (-OCH₃) group at the ortho position on the phenyl ring attached to the benzamide nitrogen (Figure 1). This compound is of interest in medicinal chemistry due to its structural similarity to bioactive benzamides, particularly in oncology and diagnostic imaging .
Properties
IUPAC Name |
N-(4-acetamido-2-methoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-11(19)17-13-8-9-14(15(10-13)21-2)18-16(20)12-6-4-3-5-7-12/h3-10H,1-2H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAUDGPKLBBIMFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetamido-2-methoxyphenyl)benzamide typically involves the acylation of 4-amino-2-methoxybenzoic acid with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction can be represented as follows:
4-amino-2-methoxybenzoic acid+benzoyl chloride→this compound
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetamido-2-methoxyphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The acetamido group can be reduced to an amine group.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.
Major Products Formed
Oxidation: Formation of N-(4-hydroxy-2-methoxyphenyl)benzamide.
Reduction: Formation of N-(4-amino-2-methoxyphenyl)benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(4-acetamido-2-methoxyphenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-acetamido-2-methoxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active site residues, while the methoxy group can enhance the compound’s binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Structural Analogues
4-Acetamido-N-(2-methoxyphenyl)benzamide (VGZ)
- Structure : Differs in the placement of the acetamido and methoxy groups. In VGZ, the acetamido group is on the benzamide ring, and the methoxy is on the 2-methoxyphenyl substituent .
2-Chloro-N-(4-methoxyphenyl)benzamide
- Structure : Features a chloro substituent instead of acetamido. The methoxy group is para to the amide linkage .
- Crystallography : Dihedral angles between the benzene rings and amide group (45.9° and 33.5°) suggest a twisted conformation, which may reduce π-π stacking compared to the target compound .
N-(4-chloro-3-trifluoromethylphenyl)-2-ethoxybenzamide (CTB)
- Structure : Contains a trifluoromethyl and chloro group, enhancing lipophilicity. The ethoxy group at the ortho position mimics the methoxy in the target compound .
- Activity : CTB activates p300 histone acetyltransferase (HAT), whereas acetamido-containing derivatives may exhibit divergent enzymatic modulation .
Physicochemical Properties
Infrared Spectroscopy (FT-IR) :
- N-(4-acetamido-2-methoxyphenyl)benzamide : Peaks at ~1650 cm⁻¹ (C=O stretch, acetamido), ~1250 cm⁻¹ (C-O stretch, methoxy), and ~3300 cm⁻¹ (N-H stretch) .
- Comparison with Benzoylthioureas : Lacks C=S (∼1050 cm⁻¹) and C-S (∼650 cm⁻¹) stretches, confirming absence of thiourea groups .
Crystallographic Data :
- Dihedral Angles : Similar to 2-chloro-N-(4-methoxyphenyl)benzamide (∼79° between aromatic rings), suggesting comparable conformational rigidity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
